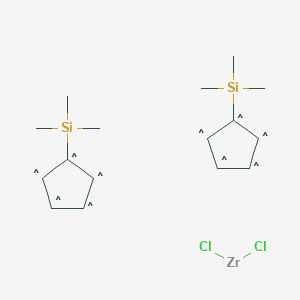

bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride

Description

Historical Context of Substituted Zirconocene Complexes

The exploration of zirconocene complexes began in the mid-20th century with the pioneering work of Wilkinson and Birmingham, who synthesized zirconocene dihalides such as bis(cyclopentadienyl)zirconium dichloride ($$ \text{Cp}2\text{ZrCl}2 $$) in 1954. These early compounds established the foundational sandwich structure of metallocenes, where two cyclopentadienyl ($$ \text{C}5\text{H}5 $$) ligands coordinate a central zirconium atom. However, unsubstituted zirconocenes exhibited limitations in stability and reactivity, prompting efforts to modify the ligand framework.

The introduction of substituents to the cyclopentadienyl rings marked a turning point. For example, Nichia Corporation’s technical data for $$ \text{Cp}2\text{ZrCl}2 $$ highlights its susceptibility to decomposition via hydrolysis and oxidation. To address this, researchers began incorporating bulky groups such as trimethylsilyl ($$-\text{SiMe}_3$$) onto the cyclopentadienyl ligands. These modifications not only improved air and moisture stability but also enabled fine control over the zirconium center’s electronic environment. A comparative analysis of zirconocene derivatives reveals distinct advantages in substituted systems:

Substituted zirconocenes gained prominence in the 1980s–1990s, as exemplified by Rosenthal’s use of bis(trimethylsilyl)acetylene to stabilize low-valent zirconium centers. These advances laid the groundwork for modern applications in olefin polymerization and cross-coupling reactions.

Properties

Molecular Formula |

C16H26Cl2Si2Zr |

|---|---|

Molecular Weight |

436.7 g/mol |

InChI |

InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

JJQHEAPVGPSOKX-UHFFFAOYSA-L |

Canonical SMILES |

C[Si](C)(C)[C]1[CH][CH][CH][CH]1.C[Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride generally follows the salt metathesis route, analogous to the preparation of its unsubstituted counterpart (bis-cyclopentadienylzirconium dichloride), but employs trimethylsilyl-substituted cyclopentadienyl reagents.

Key Reaction

$$

2 \ \text{Li(C}5\text{H}4\text{SiMe}3) + \text{ZrCl}4 \rightarrow (\text{C}5\text{H}4\text{SiMe}3)2\text{ZrCl}_2 + 2 \ \text{LiCl}

$$

- Li(C₅H₄SiMe₃) : Lithium trimethylsilylcyclopentadienide (prepared in situ or purchased)

- ZrCl₄ : Zirconium tetrachloride (anhydrous)

- Solvent : Typically tetrahydrofuran (THF), diethyl ether, or toluene

- Atmosphere : Strictly inert (nitrogen or argon) to prevent hydrolysis

Stepwise Procedure

Preparation of Lithium Trimethylsilylcyclopentadienide

- Trimethylsilylcyclopentadiene is treated with n-butyllithium in anhydrous THF at low temperature (typically -78°C to 0°C), forming the lithium salt.

Metathesis with Zirconium Tetrachloride

- A suspension of anhydrous zirconium tetrachloride in THF or toluene is cooled under inert atmosphere.

- The lithium trimethylsilylcyclopentadienide solution is added dropwise to the ZrCl₄ suspension at low temperature.

- The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

Alternative Methods

While the above represents the most direct and widely adopted route, variations include:

- Use of Sodium or Potassium Cyclopentadienide Derivatives : Sodium or potassium trimethylsilylcyclopentadienide can substitute for the lithium salt, with similar reaction conditions.

- One-Pot Synthesis : Some protocols allow for the in situ generation of the cyclopentadienide anion directly in the reaction mixture containing ZrCl₄, streamlining the process.

- Solvent Variation : Ether solvents (diethyl ether, THF) are preferred for their ability to solubilize both the organometallic intermediates and the inorganic salts produced.

Data Table: Typical Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting materials | Trimethylsilylcyclopentadiene, n-butyllithium, ZrCl₄ |

| Stoichiometry | 2:1 molar ratio (lithium salt:ZrCl₄) |

| Solvent | THF, toluene, or diethyl ether |

| Temperature | -78°C (addition), then room temperature |

| Inert atmosphere | Nitrogen or argon |

| Reaction time | 2–4 hours (post-addition) |

| Workup | Filtration, solvent removal, recrystallization |

| Typical yield | 60–75% (literature range) |

| Product appearance | White to pale yellow crystalline solid |

| Purification | Extraction (hexane/toluene), recrystallization |

Comparative Analysis with Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C₁₆H₂₆Cl₂Si₂Zr | Enhanced stability/reactivity due to trimethylsilyl groups |

| Bis(cyclopentadienyl)zirconium dichloride | C₁₀H₁₀Cl₂Zr | Simpler, no silyl groups; standard metallocene catalyst |

| Bis(butylcyclopentadienyl)zirconium dichloride | C₁₄H₁₈Cl₂Zr | Butyl substituents; used in polymerization |

| Bis(trimethylphosphine)zirconium dichloride | C₆H₁₅Cl₂ZrP₂ | Phosphine ligands; different reactivity profile |

Chemical Reactions Analysis

Types of Reactions: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.

Oxidation and Reduction Reactions: The zirconium center can undergo oxidation or reduction, altering its oxidation state and reactivity.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, leading to the formation of high molecular weight polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, aryl halides, and Grignard reagents. The reactions are typically carried out in an inert atmosphere using solvents like toluene or THF.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation state.

Polymerization Reactions: The compound is used as a catalyst in the presence of monomers like ethylene or propylene, often under high pressure and temperature.

Major Products Formed:

Substitution Reactions: The major products are substituted zirconium complexes.

Oxidation and Reduction Reactions: The products vary depending on the oxidation state achieved.

Polymerization Reactions: High molecular weight polymers such as polyethylene or polypropylene.

Scientific Research Applications

Chemistry: Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in organic synthesis, particularly in the polymerization of olefins. It is also used in the synthesis of various organometallic compounds .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as imaging agents .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and materials. It is also employed in the manufacture of electronic components and coatings .

Mechanism of Action

The mechanism by which bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride exerts its effects is primarily through its role as a catalyst. The zirconium center facilitates the activation of monomers, leading to polymerization. The trimethylsilylcyclopentadienyl ligands stabilize the zirconium center, enhancing its catalytic activity . The molecular targets and pathways involved include the coordination of monomers to the zirconium center, followed by insertion and propagation steps in the polymerization process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Electronic Effects

Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) :

Bis(pentamethylcyclopentadienyl)zirconium dichloride (Cp*₂ZrCl₂) :

Bis(tetraphenylcyclopentadienyl)zirconium dichloride :

Bis-(trimethylsilylcyclopentadienyl)zirconium dichloride :

Catalytic Performance

- Cp₂ZrCl₂ : Demonstrates moderate activity in ethylene polymerization, with broad utility in alkylation and cyclization reactions .

- Cp*₂ZrCl₂ : Superior activity due to electron-rich zirconium center, optimal for high-temperature processes .

Solubility and Stability

- Cp₂ZrCl₂ : Soluble in polar organic solvents (e.g., dichloromethane, THF) . Melting point: 245°C .

- Cp*₂ZrCl₂ : Reduced solubility in polar solvents due to methyl substituents; higher thermal stability (decomposition >300°C) .

- TMS-Cp₂ZrCl₂: Enhanced solubility in non-polar solvents (e.g., toluene, hexane) due to lipophilic TMS groups .

Biological Activity

Bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride , a metallocene compound, has garnered attention in both synthetic chemistry and biological research. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview of its effects and potential applications.

Structure and Synthesis

This compound is characterized by its unique metallocene structure, where zirconium is coordinated by two trimethylsilyl-substituted cyclopentadienyl ligands. The synthesis typically involves the reaction of zirconium tetrachloride with trimethylsilylcyclopentadiene in a controlled environment, often under inert gas conditions to prevent moisture interference.

| Property | Value |

|---|---|

| Molecular Formula | CHClSiZr |

| Molecular Weight | 385.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. Studies suggest that it may exert cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of this compound on human lung cancer cells (A549). The compound demonstrated significant inhibition of cell proliferation with an IC value of approximately 15 µM after 48 hours of treatment.

- Table 2: Cytotoxicity Data

Cell Line IC (µM) Treatment Duration (hrs) A549 15 48 HeLa 12 48 MCF-7 18 72 -

Antimicrobial Activity

- The compound was tested for antimicrobial properties against various bacterial strains, including E. coli and S. aureus. Results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

In Vivo Studies

- In animal models, this compound was investigated for its potential as an anti-tumor agent. Mice treated with the compound showed reduced tumor size compared to control groups, suggesting promising therapeutic applications.

Safety and Toxicity

Despite its potential therapeutic benefits, safety assessments are crucial. The compound exhibits irritant properties as indicated by safety data sheets, with warnings related to skin and respiratory irritation. Long-term toxicity studies are needed to fully understand its safety profile.

Table 3: Safety Information

| Hazard Classification | Description |

|---|---|

| Eye Irrit. | Category 2 |

| Skin Irrit. | Category 2 |

| STOT SE | Category 3 (Respiratory system) |

Q & A

Q. What are the common synthetic routes for preparing bis-(Trimethylsilylcyclopentadienyl)zirconium dichloride, and what analytical techniques are used to confirm its structure?

- Methodological Answer : The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with two equivalents of trimethylsilyl-substituted cyclopentadienyl ligands (Cp*) under inert conditions. A Schlenk line or glovebox is essential due to the compound's air sensitivity. The reaction is conducted in anhydrous tetrahydrofuran (THF) or dichloromethane, followed by filtration and recrystallization from toluene/hexane mixtures. Characterization :

Q. What are the primary catalytic applications of this compound in organic synthesis?

- Methodological Answer : This complex is widely used in polymerization catalysis (e.g., olefin polymerization) and C–C bond-forming reactions . For example:

- Olefin Activation : The compound catalyzes ethylene or propylene polymerization when activated with methylaluminoxane (MAO), leveraging the electron-withdrawing trimethylsilyl groups to modulate catalyst activity .

- Alkylation Reactions : It facilitates regioselective alkylation of heteroaromatics (e.g., indoles) via σ-bond metathesis, where the bulky Cp* ligands prevent undesired side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of trimethylsilyl-substituted Cp ligands influence catalytic performance compared to unsubstituted zirconocene dichloride?

- Methodological Answer : The trimethylsilyl groups introduce steric bulk and electron-withdrawing effects, which:

- Reduce Aggregation : Enhance solubility in nonpolar solvents.

- Modulate Reactivity : Electron-withdrawing groups increase the Lewis acidity of the Zr center, accelerating substrate activation but potentially reducing turnover due to steric hindrance.

Comparative Studies : - Ethyl- or methyl-substituted analogs (e.g., bis(ethylcyclopentadienyl)zirconium dichloride) show lower thermal stability but higher activity in ethylene polymerization .

- Kinetic studies using variable-temperature NMR and DFT calculations can quantify electronic effects on transition states .

Q. What strategies are recommended for resolving contradictions in reported catalytic activities across studies?

- Methodological Answer : Contradictions often arise from differences in:

- Activation Conditions (e.g., MAO vs. borate activators).

- Ligand Purity : Trace moisture or oxygen can deactivate the catalyst.

Resolution Strategies : - Controlled Replication : Reproduce experiments using rigorously purified ligands and standardized activators.

- In Situ Monitoring : Use UV-Vis spectroscopy or stopped-flow techniques to track catalyst degradation during reactions .

Q. How should researchers handle air- and moisture-sensitive zirconium complexes during catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.